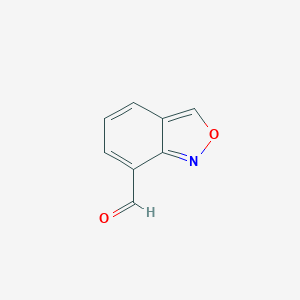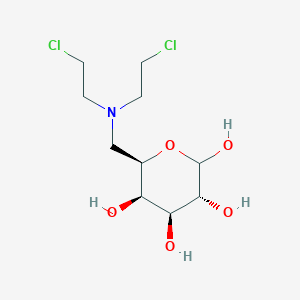
3-Bromo-2-methoxy-5-nitropyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related nitropyridines involves multiple steps, including substitution, nitration, and ammoniation, starting from dichloropyridine compounds. For example, methodologies for synthesizing derivatives such as 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine have been detailed, indicating a complex synthesis route involving specific reagents and conditions for achieving high yields and purity (C. Jun, 2007).
Molecular Structure Analysis
Studies on the molecular structure reveal insights through quantum mechanical, spectroscopic, and docking studies. Quantum chemical calculations using Density Functional Method (DFT) provide detailed analysis on vibrational frequencies, molecular equilibrium geometry, and vibrational assignments. Such studies offer deep insights into the electronic and vibrational characteristics, as well as theoretical spectroscopic data (Christina Susan Abraham, J. Prasana, S. Muthu, 2017).
Chemical Reactions and Properties
The nitration reactions of pyridine derivatives, including 3-Bromo-2-methoxy-5-nitropyridine, have been investigated, revealing the directive influence of various substituents during nitration processes. These studies help understand the reactivity of the nitropyridine nucleus and the effects of substituents on product distribution (H. J. Hertog, M. V. Ammers, S. Schukking, 2010).
Physical Properties Analysis
Research into the physical properties of nitropyridine derivatives involves comprehensive quantum mechanical and spectroscopic analyses. This includes investigations into their molecular structure, electronic properties, and thermodynamic properties at various temperatures. Such studies elucidate the correlations between structural features and physical properties, providing a foundation for potential applications in materials science (Christina Susan Abraham, J. Prasana, S. Muthu, 2017).
Wissenschaftliche Forschungsanwendungen
General Use “3-Bromo-2-methoxy-5-nitropyridine” is a heterocyclic building block used in various fields of chemistry . It’s often used in the synthesis of more complex molecules .
Specific Application One specific application of “3-Bromo-2-methoxy-5-nitropyridine” is in the synthesis of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This reaction was carried out in methanol at 80℃ for 12 hours, yielding a 34% product .
-
Chemical Synthesis “3-Bromo-2-methoxy-5-nitropyridine” is often used as a building block in chemical synthesis . It can be used to create a variety of complex molecules .
-
Synthesis of 2-Methyl-3-nitropyridines This compound can be used in the synthesis of 2-methyl-3-nitropyridines . The process involves a reaction with malonic ester anion, generated in situ from diethyl malonate and K2CO3 in anhydrous THF .
-
Synthesis of Biaryls As mentioned earlier, “3-Bromo-2-methoxy-5-nitropyridine” is used in the synthesis of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
-
Synthesis of 2-Methyl-3-nitropyridines This compound can be used in the synthesis of 2-methyl-3-nitropyridines . The process involves a reaction with malonic ester anion, generated in situ from diethyl malonate and K2CO3 in anhydrous THF .
-
Reactions with S-Nucleophiles 2-Methyl- and 2-styryl-3-nitropyridines, which can be synthesized from “3-Bromo-2-methoxy-5-nitropyridine”, readily react with thiolate-anions and give substitution products in good yields . Some 2-styrylpyridines also showed remarkable fluorescent properties .
-
Synthesis of 2-Styryl-3-nitropyridines “3-Bromo-2-methoxy-5-nitropyridine” can be used in the synthesis of 2-styryl-3-nitropyridines . This involves reactions with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions .
Safety And Hazards
3-Bromo-2-methoxy-5-nitropyridine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of dust, and not ingesting the compound .
Eigenschaften
IUPAC Name |
3-bromo-2-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCSBPXFYAADHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616121 | |
| Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxy-5-nitropyridine | |
CAS RN |
15862-50-7 | |
| Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

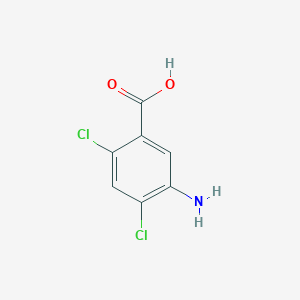
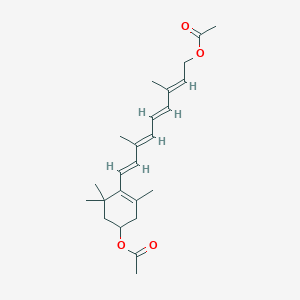
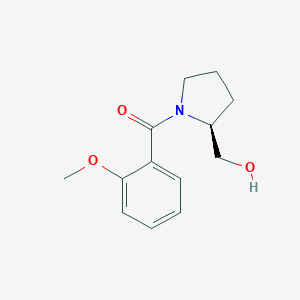
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)

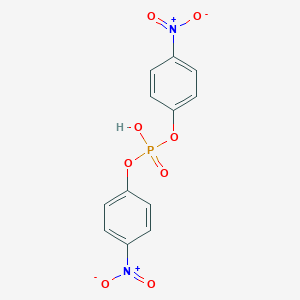
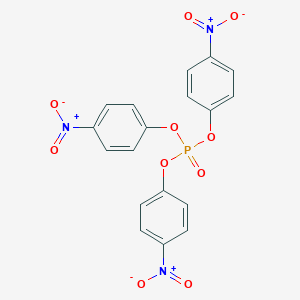
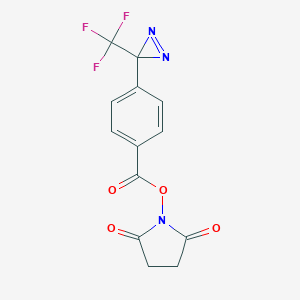
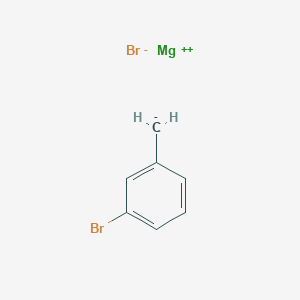
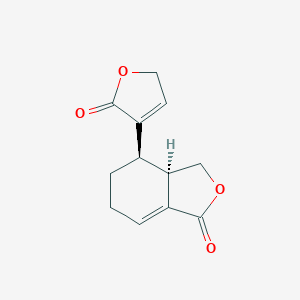
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)

